molecular formula C12H12N4O B2425392 (1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol CAS No. 1795528-78-7

(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2425392
CAS No.: 1795528-78-7
M. Wt: 228.255
InChI Key: LBIBCRBEVNYBRA-UHFFFAOYSA-N
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Description

(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that features a triazole ring, a phenyl group, and a propynylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process. One common method starts with the preparation of 4-azidobenzyl alcohol, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine. The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as dimethyl sulfoxide (DMSO) or water, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the CuAAC reaction, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of the corresponding aldehyde or ketone.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, (1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various click chemistry reactions.

Biology

In biological research, this compound can be used as a probe to study enzyme activities or as a ligand in the development of new drugs. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The triazole ring is known for its antimicrobial and antifungal properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity to various proteins and receptors.

Comparison with Similar Compounds

Similar Compounds

  • (1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)ethanol
  • (1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)propanol
  • (1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)butanol

Uniqueness

What sets (1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of the hydroxyl group allows for further functionalization, while the triazole ring provides stability and versatility in chemical reactions.

Properties

IUPAC Name

[1-[4-(prop-2-ynylamino)phenyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-7-13-10-3-5-12(6-4-10)16-8-11(9-17)14-15-16/h1,3-6,8,13,17H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIBCRBEVNYBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=C(C=C1)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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